molecular formula C20H18N6O3S B2698301 N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895099-36-2

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No. B2698301
CAS RN: 895099-36-2
M. Wt: 422.46
InChI Key: VOPZSKPLSWHFLC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazole ring, a thiadiazole ring, and methoxyphenyl groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve coupling reactions . For instance, the reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde solution and primary aromatic amines or 1-substituted piperazines in ethanol at room temperature yielded corresponding N-Mannich bases .

Safety and Hazards

The safety data sheet for a similar compound, 3,4-Dimethoxyphenylacetone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for this compound could not be found, research into similar compounds often focuses on their potential applications in medicine and industry .

properties

IUPAC Name

N-[3-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-12-17(23-25-26(12)14-9-10-15(28-2)16(11-14)29-3)18-21-20(30-24-18)22-19(27)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPZSKPLSWHFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

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